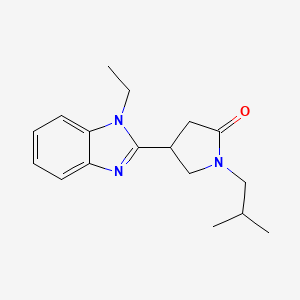

4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one

説明

4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 1-ethylbenzimidazole moiety and an isobutyl group. This compound is of interest in medicinal chemistry due to benzimidazole derivatives’ established roles in kinase inhibition, antimicrobial activity, and metal coordination chemistry .

特性

IUPAC Name |

4-(1-ethylbenzimidazol-2-yl)-1-(2-methylpropyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-4-20-15-8-6-5-7-14(15)18-17(20)13-9-16(21)19(11-13)10-12(2)3/h5-8,12-13H,4,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBRBQFQMABWKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with reflux temperatures to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

化学反応の分析

Types of Reactions

4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like halides or sulfonates.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce various reduced forms of the compound .

科学的研究の応用

4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

作用機序

The mechanism of action of 4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to tubulin proteins, disrupting microtubule assembly and affecting cell division . This mechanism is particularly relevant in its anticancer and antiparasitic activities, where it inhibits the proliferation of cancer cells and parasites by interfering with their cell division processes .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Features

Target Compound

- Core structure : Pyrrolidin-2-one.

- Substituents :

- 1-Ethylbenzimidazol-2-yl group at position 3.

- Isobutyl group at position 1.

- Key functional groups: Benzimidazole (N-heterocycle with ethyl substitution).

Comparative Compound : 1,3-Bis(1-ethyl-1H-benzimidazol-2-yl)-2-oxapropane Cadmium(II) Complex

- Core structure : 2-Oxapropane linker.

- Substituents :

- Two 1-ethylbenzimidazol-2-yl groups at positions 1 and 3.

- Coordination behavior: Acts as a tridentate N,O-donor ligand. Binds Cd(II) via four nitrogen atoms (from benzimidazole) and two oxygen atoms (from oxapropane). Distorted octahedral geometry (N4O2 donor set).

Table 1: Structural Comparison

| Feature | Target Compound | Cadmium(II) Complex Ligand |

|---|---|---|

| Core | Pyrrolidin-2-one | 2-Oxapropane |

| Benzimidazole Substituents | 1-Ethyl | 1-Ethyl (two groups) |

| Additional Groups | Isobutyl | None |

| Coordination Sites | Likely carbonyl O and N atoms | Tridentate (N,N,O) |

Physical and Chemical Properties

- Solubility :

- The isobutyl group in the target compound enhances lipophilicity compared to the oxapropane-linked ligand.

- Thermal Stability :

- Metal complexes (e.g., Cd(II)) exhibit higher thermal stability due to coordination bonds.

Research Findings and Implications

- Structural Flexibility: The oxapropane linker in the Cd(II) complex allows for geometric adaptability in metal coordination, whereas the pyrrolidinone core imposes rigidity .

- Biological Relevance : Benzimidazole derivatives are often bioactive; the target compound’s isobutyl group may improve membrane permeability for pharmaceutical applications.

- Crystallographic Robustness : SHELX remains a gold standard for small-molecule refinement, ensuring high precision in structural studies of such compounds .

生物活性

The compound 4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one (CAS Number: 912914-67-1) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular structure of 4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one features a benzimidazole moiety linked to a pyrrolidinone ring, which contributes to its biological activity. The compound's IUPAC name reflects its complex structure, which is critical for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉N₃O₂ |

| Molecular Weight | 321.37 g/mol |

| Purity | ≥95% |

| Solubility | Soluble in DMSO and ethanol |

Research indicates that compounds containing benzimidazole and pyrrolidine structures often exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. The proposed mechanisms include:

- Inhibition of Enzyme Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in disease pathways, such as kinases and proteases.

- Receptor Modulation : The interaction with various receptors, including serotonin and dopamine receptors, suggests potential applications in neuropharmacology.

Anticancer Effects

Studies have demonstrated that 4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one exhibits significant cytotoxic effects against various cancer cell lines. For example:

- Cell Line Studies : In vitro studies revealed that the compound induces apoptosis in human breast cancer cells (MCF7) and lung cancer cells (A549) with IC50 values in the micromolar range.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Bacterial Inhibition : Preliminary tests indicate that it possesses inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Neuroprotective Effects

Emerging evidence suggests potential neuroprotective properties:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly serotonin pathways, which could be beneficial in treating neurodegenerative diseases.

Study 1: Anticancer Activity

A recent study published in the Journal of Medicinal Chemistry assessed the anticancer properties of benzimidazole derivatives, including our compound. The findings indicated that the compound significantly reduced tumor growth in xenograft models by inducing cell cycle arrest and apoptosis through caspase activation.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar pyrrolidine derivatives. Results showed that modifications to the side chains enhanced activity against resistant bacterial strains, suggesting a promising avenue for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。